molecular formula C16H30O7S B12796127 4-Lauryl sulfosuccinate CAS No. 119644-80-3

4-Lauryl sulfosuccinate

Cat. No.: B12796127
CAS No.: 119644-80-3
M. Wt: 366.5 g/mol
InChI Key: GXJHFVAYHCXDQP-UHFFFAOYSA-N
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Description

4-Lauryl sulfosuccinate is an anionic surfactant widely used in various industries due to its excellent emulsifying, dispersing, and cleansing properties. It is known for being milder than many other surfactants, making it a popular choice in personal care products such as shampoos, soaps, and body washes. This compound is also valued for its biodegradability and relatively low environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-lauryl sulfosuccinate typically involves two main steps: esterification and sulfonation.

    Esterification: Lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.

    Sulfonation: The lauryl maleate is then reacted with sodium bisulfite to produce this compound. This step involves careful control of pH and temperature to optimize the reaction and minimize by-products.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves:

    Raw Material Handling: Ensuring the purity of lauryl alcohol and maleic anhydride.

    Reaction Control: Automated systems to monitor and adjust reaction conditions.

    Purification: Techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Lauryl sulfosuccinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Conditions typically involve mild bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Lauryl alcohol and related compounds.

    Substitution: Various substituted sulfosuccinates depending on the nucleophile used.

Scientific Research Applications

4-Lauryl sulfosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its mild nature.

    Medicine: Investigated for its potential in drug delivery systems and as a component in topical formulations.

    Industry: Widely used in personal care products, detergents, and

Properties

CAS No.

119644-80-3

Molecular Formula

C16H30O7S

Molecular Weight

366.5 g/mol

IUPAC Name

4-dodecoxy-4-oxo-2-sulfobutanoic acid

InChI

InChI=1S/C16H30O7S/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22)

InChI Key

GXJHFVAYHCXDQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O

Origin of Product

United States

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